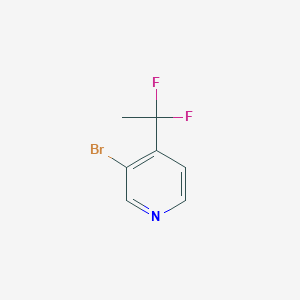

3-Bromo-4-(1,1-difluoroethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine scaffold, a nitrogen-containing heterocycle, is a fundamental building block in organic chemistry. nih.govnih.gov Its presence is notable in numerous clinically useful agents and FDA-approved drugs, underscoring its importance in medicinal chemistry. nih.govresearchgate.net The pyridine nucleus is a key component in over 7000 drug molecules of medicinal importance. nih.gov Pyridine and its derivatives are extensively used in the design and synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net The versatility of the pyridine ring allows for its conversion into various functional derivatives, making it a privileged scaffold in drug discovery. nih.gov

Impact of Halogenation (Bromine) on Pyridine Reactivity and Synthetic Utility

The introduction of a bromine atom onto the pyridine ring significantly influences its chemical reactivity. Bromine, being an electron-withdrawing group, modifies the electron density of the pyridine ring, making it more susceptible to certain types of reactions. The position of the bromine atom is a critical factor in determining the regioselectivity of subsequent transformations. rsc.org For instance, brominated pyridines are valuable precursors for introducing other functional groups through cross-coupling reactions. The reactivity of the bromine atom towards nucleophilic substitution can be influenced by the presence and position of other substituents on the ring. researchgate.netresearchgate.net The synthesis of various brominated pyridines is a subject of ongoing research, with methods being developed to achieve selective bromination at specific positions. nih.gov

Role of Fluorine and Fluoroalkyl Groups in Modulating Molecular Properties and Reactivity

Fluorine and fluoroalkyl groups play a crucial role in modern medicinal chemistry due to their unique ability to modulate the physicochemical and biological properties of molecules. mdpi.com The incorporation of these moieties can enhance metabolic stability, lipophilicity, bioavailability, and binding selectivity of drug candidates. semanticscholar.org The strong carbon-fluorine bond contributes to increased metabolic stability. mdpi.com The trifluoromethyl group (-CF3), for example, is often used to improve these properties. mdpi.com Fluoroalkyl groups can also influence the acidity of nearby functional groups, which can impact a molecule's interaction with biological targets. u-tokyo.ac.jp

The 1,1-difluoroethyl group (-CF2CH3) has garnered significant interest as it can serve as a bioisostere for other functional groups, such as alkoxy ethers, leading to improved metabolic stability. nih.gov The introduction of this moiety into heterocyclic systems is an active area of research, with various methods being developed for its direct and selective incorporation. nih.gov Recent advances have focused on the design of novel reagents and synthetic strategies to facilitate the 1,1-difluoroethylation of a range of molecules, including heteroarenes. nih.gov

The precise placement of the difluoroethyl group on the pyridine ring is crucial, as the position of this substituent can dramatically affect the biological efficacy of the molecule. chemeurope.comuni-muenster.de The direct C-H difluoromethylation of pyridines is a highly sought-after transformation as it offers an efficient route to these valuable compounds. nih.govnih.gov However, achieving regioselectivity, particularly at the meta-position, has been a significant challenge. chemeurope.comuni-muenster.de Recent breakthroughs have demonstrated switchable methods for the site-selective meta- or para-difluoromethylation of pyridines, expanding the toolbox for creating novel pyridine-based compounds. nih.govnih.gov

Overview of Research Trajectories for Novel Pyridine Derivatives

Current research in the field of pyridine chemistry is largely focused on the development of novel synthetic methodologies that allow for the efficient and selective functionalization of the pyridine core. There is a strong emphasis on creating new pyridine derivatives with enhanced biological activities and improved pharmacokinetic profiles for potential use in medicine and agriculture. nih.govresearchgate.net The synthesis of complex, polysubstituted pyridines continues to be an area of active investigation, driven by the demand for new molecular entities with unique properties.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 3-Bromo-4-(1,1-difluoroethyl)pyridine | 2246373-31-7 | C7H6BrF2N | 222.03 g/mol |

| 3-Bromo-4-(difluoromethyl)pyridine | 114468-05-2 | C6H4BrF2N | 208.00 g/mol |

| 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2 | C6H3BrF3N | 225.99 g/mol |

| 3-Bromo-4-fluoropyridine | 116922-60-2 | C5H3BrFN | 175.99 g/mol |

| 3-Bromo-4-chloropyridine | 36953-42-1 | C5H3BrClN | 192.44 g/mol |

| 3-bromo-4-(2,2,2-trifluoroethoxy)pyridine | 1357095-12-5 | C7H5BrF3NO | 256.022 g/mol |

| 3-(1,1-Difluoroethyl)pyridine | 114468-03-0 | C7H7F2N | Not available |

| 3-bromo-2-(1,1-difluoroethyl)pyridine | Not available | C7H6BrF2N | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-11-4-6(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRCTFNCIWFARV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 1,1 Difluoroethyl Pyridine

Precursor Synthesis and Functionalization Strategies

The construction of 3-Bromo-4-(1,1-difluoroethyl)pyridine necessitates a convergent approach where two key precursors are synthesized and combined, or a single precursor is sequentially functionalized. The order of introducing the bromo and difluoroethyl groups is critical and depends on the directing effects of the substituents and the reactivity of the pyridine (B92270) ring at each stage.

Synthesis of Bromo-Substituted Pyridine Precursors

Obtaining the correct bromo-substituted pyridine is a foundational step. The challenge lies in achieving regioselectivity, placing the bromine atom specifically at the C-3 position of the pyridine ring, especially when a substituent already exists at the C-4 position.

Direct electrophilic bromination of pyridine is often difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the presence of an activating group can facilitate this reaction. For a 4-substituted pyridine, direct bromination tends to occur at the 3- and 5-positions.

One common strategy involves the bromination of 4-methylpyridine. The reaction can be carried out using bromine in the presence of a Lewis acid like aluminum chloride (AlCl₃) at elevated temperatures. chemicalbook.com The resulting 3-bromo-4-methylpyridine (B15001) serves as a versatile intermediate. Subsequent modification of the methyl group is then required to introduce the 1,1-difluoroethyl moiety. Another approach for regioselective bromination of aromatic amines involves treatment with n-butyllithium and trimethyltin (B158744) chloride, followed by reaction with bromine. nih.gov

| Precursor | Reagents | Conditions | Product | Yield |

| 4-Methylpyridine | Br₂, AlCl₃, KBr | 120°C, 26 h | 3-Bromo-4-methylpyridine | 57% |

| 3-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -5°C to 20°C | 3-Bromo-4-methylpyridine | 95% |

| This table outlines methods for the synthesis of a key bromo-substituted pyridine precursor. chemicalbook.com |

Pyridine N-oxides are valuable intermediates for functionalizing the pyridine ring. The N-oxide group activates the ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.netscripps.edu While direct bromination of a pyridine N-oxide typically directs to the 4-position, this intermediate can be leveraged to achieve 3-bromination through multi-step sequences.

For instance, after functionalization at the 4-position, the N-oxide can direct subsequent reactions. A powerful method for regioselective bromination of fused pyridine N-oxides uses p-toluenesulfonic anhydride (B1165640) as an activator and a nucleophilic bromide source, proceeding under mild conditions without harsh reagents like Br₂ or POBr₃. tcichemicals.com Another strategy involves using oxalyl bromide ((COBr)₂) in dibromomethane (B42720) at low temperatures. researchgate.net Once the desired substitution pattern is achieved, the N-oxide can be deoxygenated to yield the final substituted pyridine. This activation strategy is particularly useful when direct bromination of the parent pyridine is inefficient or lacks the desired regioselectivity. researchgate.net

| Reagent System | Position Selectivity | Reference |

| p-Toluenesulfonic anhydride / Tetrabutylammonium bromide | C2-bromination of fused pyridine N-oxides | tcichemicals.com |

| Oxalyl bromide / Triethylamine | C2-bromination of pyridine N-oxides | researchgate.net |

| HBr or HCl | Protonation followed by nucleophilic attack at C2 or C4 | youtube.com |

| This table summarizes reagents used for the functionalization of pyridine N-oxides. |

Preparation of 1,1-Difluoroethyl-Substituted Pyridine Precursors

The introduction of fluorinated groups, such as the 1,1-difluoroethyl moiety, is of significant interest in medicinal and agricultural chemistry. nih.gov These groups can alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and bioavailability. nih.gov

While the target is a 1,1-difluoroethyl group, understanding the related difluoromethylation chemistry is crucial as the reagents and mechanisms can be analogous. Direct C-H difluoromethylation of pyridines is an efficient method to access difluoromethyl pyridines. nih.govnih.gov Recent advancements have enabled the site-selective introduction of the difluoromethyl group at the meta- or para-positions of pyridines. chemeurope.comuni-muenster.de This is often achieved through a radical process using oxazino pyridine intermediates, which are readily accessible from the parent pyridine. nih.govnih.gov The selectivity between the meta and para positions can be switched by the addition of acid, which transforms the intermediate into a pyridinium (B92312) salt, favoring a Minisci-type alkylation at the para-position. nih.gov

A novel transition-metal-free method for N-difluoromethylation utilizes ethyl bromodifluoroacetate as a cheap and safe fluorine source. rsc.orgresearchgate.net This process involves N-alkylation followed by in-situ hydrolysis and decarboxylation to yield N-difluoromethylated pyridinium salts. rsc.orgresearchgate.net

The synthesis of 4-(1,1-difluoroethyl)pyridine (B53877), a direct precursor, can be approached in several ways. One common method involves the reaction of a 4-acetylpyridine (B144475) derivative with a fluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can convert a carbonyl group into a geminal difluoride.

An alternative pathway involves building the pyridine ring with the 1,1-difluoroethyl group already present on one of the precursors. For example, a ketone containing the 1,1-difluoroethyl group can undergo a condensation reaction to form the pyridine ring. baranlab.org Once 4-(1,1-difluoroethyl)pyridine is synthesized, the final step is the regioselective bromination at the 3-position. Given that the 4-position is blocked, electrophilic bromination is directed to the 3- and 5-positions, leading to the desired product.

Direct Synthetic Pathways to this compound

Direct synthetic strategies for this compound involve the formation of the key carbon-bromine and carbon-difluoroethyl bonds on a pre-existing pyridine framework. These approaches can be broadly categorized into sequential halogenation and difluoroethylation methods, and routes catalyzed by transition metals.

Sequential Halogenation and Difluoroethylation Approaches

A common and logical approach to the synthesis of this compound is the stepwise introduction of the bromine atom and the 1,1-difluoroethyl group onto the pyridine ring. This can be achieved in two different sequences: electrophilic bromination of a pyridine already bearing the 4-(1,1-difluoroethyl) substituent, or the difluoroethylation of a 3-bromo-4-substituted pyridine precursor.

The direct electrophilic bromination of 4-(1,1-difluoroethyl)pyridine presents a synthetic challenge. The pyridine ring is inherently electron-deficient, and the 1,1-difluoroethyl group at the 4-position is electron-withdrawing, further deactivating the ring towards electrophilic aromatic substitution. Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid typically require harsh conditions for the halogenation of deactivated pyridine rings.

Research into the electrophilic halogenation of substituted pyridines has explored various reagents and conditions. For instance, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can be effective for the bromination of certain pyridine derivatives. However, the regioselectivity of such reactions is highly dependent on the electronic and steric nature of the existing substituents. The 1,1-difluoroethyl group would direct electrophilic attack to the meta-positions (3 and 5). While this provides the desired regiochemistry, the severely deactivated nature of the substrate makes this a less commonly reported route. Overcoming this deactivation often requires strategies such as the use of pyridine N-oxides to enhance the electron density of the ring, followed by deoxygenation.

| Brominating Agent | Typical Conditions | Applicability |

| Br₂/Lewis Acid | High temperature, strong acid | Effective for less deactivated pyridines |

| N-Bromosuccinimide (NBS) | Acidic or radical conditions | Versatile, but may lack regioselectivity |

| DBDMH | Inert solvent, radical initiator | Milder alternative to Br₂ |

A more plausible and frequently employed strategy involves the introduction of the 1,1-difluoroethyl group onto a 3-bromo-4-substituted pyridine precursor. A key intermediate for this approach is 3-bromo-4-acetylpyridine. The acetyl group at the 4-position can be converted into the 1,1-difluoroethyl group through fluorination.

The synthesis of 3-bromo-4-acetylpyridine can be accomplished through various methods, often starting from more readily available pyridine derivatives. Once obtained, the fluorination of the acetyl group is a critical step. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for the conversion of ketones to geminal difluorides.

Reaction Scheme: Fluorination of 3-Bromo-4-acetylpyridine

| Fluorinating Agent | Typical Reaction Conditions | Yield (%) |

| Diethylaminosulfur trifluoride (DAST) | Inert solvent (e.g., CH₂Cl₂), low to ambient temperature | Moderate to Good |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Inert solvent, often requires higher temperatures than DAST | Moderate to Good |

This two-step sequence, involving the preparation of a suitable 4-substituted-3-bromopyridine followed by functional group transformation to the 1,1-difluoroethyl moiety, offers a more controlled and generally higher-yielding pathway to the target compound compared to the direct bromination of a deactivated pyridine ring.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the formation of carbon-halogen and carbon-carbon bonds, providing alternative synthetic avenues to this compound.

While direct C-H bromination of 4-(1,1-difluoroethyl)pyridine is challenging, transition metal-catalyzed C-H activation and subsequent halogenation could be a viable, albeit less common, approach. Palladium, rhodium, and iridium catalysts are known to mediate the direct functionalization of C-H bonds. However, these reactions often require directing groups to achieve high regioselectivity. In the case of 4-(1,1-difluoroethyl)pyridine, the lack of a suitable directing group at the 2- or 6-position makes regioselective C-H bromination at the 3-position challenging.

A more promising transition metal-catalyzed approach involves the cross-coupling of a 3-bromo-4-substituted pyridine with a reagent that can deliver the 1,1-difluoroethyl group. This strategy relies on the formation of the C4-CF₂CH₃ bond as the key step.

Copper and palladium-catalyzed cross-coupling reactions are particularly relevant here. For instance, a 3-bromo-4-halopyridine (e.g., 3-bromo-4-iodopyridine) could potentially undergo a selective cross-coupling reaction with a suitable organometallic reagent containing the 1,1-difluoroethyl moiety. Reagents such as (1,1-difluoroethyl)trimethylsilane in the presence of a copper catalyst or organozinc reagents in palladium-catalyzed Negishi-type couplings could be employed.

Research on the perfluoroalkylation of heteroaryl bromides has shown that copper-based systems can effectively couple various perfluoroalkyl groups to the pyridine ring. acs.org For example, the reaction of 3-bromopyridines with copper-based trifluoromethylating or pentafluoroethylating agents proceeds in good yields. acs.org This suggests that a similar protocol could be developed for the introduction of the 1,1-difluoroethyl group.

| Metal Catalyst | Coupling Partner | Reaction Type | Potential Precursor |

| Copper(I) salts | (CF₃CH₂)SiMe₃ | Hiyama-type coupling | 3-Bromo-4-iodopyridine |

| Palladium(0) complexes | (CF₃CH₂)ZnX | Negishi coupling | 3-Bromo-4-iodopyridine |

The success of these cross-coupling reactions would depend on the availability of a suitable 1,1-difluoroethylating agent and the optimization of reaction conditions to favor coupling at the 4-position over the 3-position in a di-halogenated precursor.

Radical-Mediated Difluoroethylation Methodologies

Radical-mediated reactions have emerged as powerful tools for the introduction of fluoroalkyl groups into heterocyclic systems under mild conditions. These methods often rely on the generation of highly reactive fluoroalkyl radicals that can engage with the pyridine ring.

Visible-light photoredox catalysis provides a versatile platform for generating radicals under gentle conditions, avoiding the harsh reagents and high temperatures often required in traditional methods. This approach can be adapted for the synthesis of molecules like this compound.

A notable analogous strategy involves the dual nickel/photoredox-catalyzed difluoromethylation of heteroaryl bromides, which can be conceptually extended to difluoroethylation. princeton.edunih.gov In this type of reaction, a photocatalyst, such as an iridium complex (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), absorbs visible light to reach an excited state. nih.gov This excited-state catalyst can then initiate a redox cycle. For the installation of a difluoromethyl radical, a silyl (B83357) radical is generated, which abstracts a bromine atom from a difluoromethyl source like bromodifluoromethane (B75531) to produce the key •CF2H radical. princeton.edunih.gov

Concurrently, a nickel(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate, such as 3-bromopyridine (B30812), forming a Ni(II)-aryl intermediate. This intermediate can then be trapped by the photochemically generated fluoroalkyl radical. Subsequent reductive elimination yields the final fluoroalkylated pyridine product and regenerates the Ni(0) catalyst, completing the catalytic cycle. princeton.edunih.gov This dual catalytic system has proven effective for a wide range of bromopyridines, suggesting its applicability for the synthesis of the target compound from a suitable 3-bromo-4-substituted pyridine precursor or through direct C-H functionalization. princeton.edu

Table 1: Example Conditions for Analogous Metallaphotoredox Difluoromethylation of 3-Bromopyridine This table is based on a representative analogous reaction for difluoromethylation.

| Parameter | Condition |

|---|---|

| Substrate | 3-Bromopyridine |

| Reagent | Bromodifluoromethane (CF2HBr) |

| Photocatalyst | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%) |

| Ni Catalyst | NiCl2•glyme (5-10 mol%) |

| Ligand | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) |

| Reductant/Radical Initiator | (TMS)3SiH |

| Solvent | Aprotic solvent (e.g., DMF, Acetone) |

| Light Source | Blue LEDs |

| Temperature | Ambient Temperature |

Atom Transfer Radical Addition (ATRA) is another powerful radical-based method for forming carbon-carbon bonds. The process typically involves the generation of a radical from an alkyl halide, its addition to an unsaturated system, and subsequent halogen atom transfer from the starting halide to the newly formed radical intermediate, propagating a radical chain.

Modern ATRA protocols often employ a combination of photoredox and transition metal catalysis to achieve high efficiency under mild conditions. For instance, the ATRA of fluoroalkyl bromides to alkenes has been successfully mediated by a dual iridium photocatalyst and copper catalyst system. rsc.org In this process, the iridium photocatalyst generates the fluoroalkyl radical, while the copper complex facilitates the crucial carbon-bromine bond formation step. rsc.org

While direct ATRA to a pyridine ring is less common, the principles can be applied to precursors. A potential strategy for synthesizing this compound could involve the ATRA of a difluoroethyl halide to a 4-vinylpyridine (B31050) derivative. The resulting product could then be brominated at the 3-position. Research has shown that intramolecular radical additions to the pyridine ring are feasible, indicating the ring's ability to participate in radical processes. nih.gov Furthermore, pyridine-boryl radicals have been shown to initiate ATRA reactions, highlighting the synergy between pyridine chemistry and radical pathways. dntb.gov.ua

Process Optimization and Scalability Considerations for this compound Synthesis

Moving a synthetic route from laboratory discovery to large-scale production requires careful optimization of reaction parameters and consideration of safety, cost, and environmental impact.

The efficiency of a synthetic transformation is highly dependent on reaction conditions. Optimization is a systematic process to identify the ideal parameters to maximize yield and purity while minimizing costs and reaction time.

Temperature: Fluoroalkylation reactions can be sensitive to temperature. While some radical reactions proceed well at ambient temperature, particularly photoredox-catalyzed ones, others may require heating to achieve reasonable conversion rates. ethz.ch However, elevated temperatures can sometimes lead to side reactions or catalyst degradation.

Solvent: The choice of solvent is critical. For instance, in the synthesis of other fluorinated pyridines, switching from nucleophilic solvents like methanol (B129727) to non-nucleophilic options like ethyl acetate (B1210297) was necessary to prevent unwanted side reactions, such as the displacement of the fluorine atom. nih.gov Aprotic polar solvents like DMF or acetonitrile (B52724) are common in photoredox catalysis.

Catalyst Loadings: In catalyzed reactions, minimizing the amount of catalyst is crucial for reducing costs, especially when using expensive transition metals like iridium or rhodium. However, insufficient catalyst loading can lead to low conversion rates. interesjournals.org Finding the optimal loading balances reaction efficiency with economic viability. interesjournals.orgnih.gov The effect of catalyst loading is often studied systematically, as shown in the hypothetical optimization table below.

Table 2: Hypothetical Optimization of a Catalyzed Difluoroethylation Reaction This table illustrates a typical optimization process for a new chemical reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Catalyst A (10) | Toluene | 80 | 45 |

| 2 | Catalyst A (5) | Toluene | 80 | 42 |

| 3 | Catalyst A (5) | DMF | 80 | 65 |

| 4 | Catalyst A (5) | DMF | 60 | 71 |

| 5 | Catalyst A (2.5) | DMF | 60 | 69 |

| 6 | Catalyst B (5) | DMF | 60 | 58 |

Maximizing the yield of pure product is a primary goal of process development. azom.com This involves not only optimizing the reaction itself but also the workup and purification procedures.

Minimizing Byproducts: Careful control over reaction kinetics—by optimizing temperature, reactant concentrations, and addition rates—can significantly reduce the formation of impurities. azom.com

Purification Techniques: For pyridine derivatives, common purification methods include extraction to remove inorganic salts, followed by column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and organic byproducts. chemicalbook.com In some cases, distillation or crystallization can be employed for large-scale purification.

Incorporating green chemistry principles into synthetic planning is essential for sustainable chemical manufacturing. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. benthamscience.comresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Radical additions can have high atom economy compared to substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: There is a significant drive to replace hazardous solvents with greener alternatives. Research into conducting fluoroalkylation reactions in aqueous media is an active area, offering a more environmentally benign option. rsc.org Similarly, developing transition-metal-free methods, where possible, avoids the use of toxic and expensive heavy metals. rsc.org

Energy Efficiency: Utilizing methodologies that operate under milder conditions, such as photoredox catalysis at ambient temperature, reduces energy consumption compared to reactions requiring high heat. rasayanjournal.co.in Microwave-assisted synthesis is another strategy that can dramatically reduce reaction times and energy input. researchgate.netrasayanjournal.co.in

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. Catalysts reduce waste because they are used in small amounts and can be recycled and reused. benthamscience.com

By integrating these principles, the synthesis of this compound can be developed into a process that is not only efficient and high-yielding but also environmentally responsible.

Spectroscopic and Diffraction Based Structural Elucidation of 3 Bromo 4 1,1 Difluoroethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis of Pyridine (B92270) Ring Protons and Difluoroethyl Group

The ¹H NMR spectrum would be expected to show distinct signals for the three protons on the pyridine ring and the three protons of the methyl group in the difluoroethyl moiety. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the difluoroethyl group. Protons closer to these electronegative groups would appear at a lower field (higher ppm). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing information on the connectivity of the atoms.

Hypothetical ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.65 | s | - |

| H-5 | 7.50 | d | 5.0 |

| H-6 | 8.80 | d | 5.0 |

¹³C NMR Spectroscopic Confirmation of Carbon Framework and Substituents

A ¹³C NMR spectrum would provide evidence for the seven carbon atoms in the molecule. The carbon atoms of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon atoms of the difluoroethyl group, particularly the quaternary carbon attached to the two fluorine atoms, would show a characteristic triplet due to C-F coupling.

Hypothetical ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 152.0 |

| C-3 | 120.5 |

| C-4 | 145.8 |

| C-5 | 125.3 |

| C-6 | 150.1 |

| -C(F₂)CH₃ | 124.7 (t) |

¹⁹F NMR Spectroscopy for Characterization of the Difluoroethyl Moiety

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. The spectrum for 3-Bromo-4-(1,1-difluoroethyl)pyridine would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoroethyl group. This signal would likely be a quartet due to coupling with the three protons of the adjacent methyl group.

Hypothetical ¹⁹F NMR Data

| Fluorine Atoms | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be essential to confirm the assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Hypothetical HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M]⁺ (C₇H₆⁷⁹BrF₂N)⁺ | 220.9675 | 220.9673 |

Fragment Ion Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (Molecular Formula: C7H6BrF2N, Molecular Weight: 222.03 g/mol ), electron ionization mass spectrometry (EI-MS) would be expected to generate a distinct fragmentation pattern that serves as a molecular fingerprint. bldpharm.com

A key diagnostic feature in the mass spectrum would be the molecular ion peak (M+). Due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%), the molecular ion would appear as a pair of peaks of nearly equal intensity, [M]+• at m/z 222 and [M+2]+• at m/z 224, which is a characteristic signature for a monobrominated compound.

The fragmentation of the molecular ion would proceed through predictable pathways based on bond strengths and the stability of the resulting fragments. The primary fragmentation processes anticipated for this molecule include:

Loss of a Bromine Radical: Cleavage of the C-Br bond, one of the weaker bonds in the ion, would result in a significant fragment ion at m/z 143, corresponding to the [M-Br]+ cation.

Alpha-Cleavage: Fission of the bond between the pyridine ring and the difluoroethyl group could lead to the loss of a ·CH3 radical, generating a fragment ion at m/z 207/209.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule is a common fragmentation pathway for fluorinated compounds, which would yield a fragment at m/z 202/204.

Pyridine Ring Fragmentation: The stable pyridine ring can also fragment, often through the loss of hydrogen cyanide (HCN), leading to further daughter ions. nist.gov

The analysis of these characteristic fragments allows for the piecemeal reconstruction of the molecule, confirming the presence and connectivity of the pyridine ring, the bromine atom, and the 1,1-difluoroethyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |

| 222 / 224 | [C7H6BrF2N]+• | Molecular Ion (M+•, M+2+•) |

| 207 / 209 | [C6H3BrF2N]+ | Loss of a methyl radical (·CH3) |

| 143 | [C7H6F2N]+ | Loss of a bromine radical (·Br) |

| 78 | [C5H4N]+ | Pyridine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced. vscht.cz For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the vibrations of the pyridine ring and the carbon-fluorine bonds.

The IR spectrum of this compound can be interpreted by assigning absorption bands to specific molecular motions:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹. vscht.cz

Pyridine Ring Vibrations: The stretching of C=C and C=N bonds within the aromatic pyridine ring gives rise to a series of characteristic sharp peaks, typically in the 1400-1600 cm⁻¹ region. cdnsciencepub.comresearchgate.net The specific positions are sensitive to the substitution pattern on the ring.

C-F Stretching: The carbon-fluorine bonds are responsible for very strong and characteristic absorption bands. Due to the high electronegativity of fluorine, the C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ range. researchgate.netresearchgate.net The presence of two fluorine atoms on the same carbon (a gem-difluoro group) would likely result in two distinct, intense bands corresponding to symmetric and asymmetric stretching modes. reddit.com

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to occur at lower frequencies, typically in the fingerprint region below 650 cm⁻¹, and may be difficult to assign definitively.

The combination of these specific absorption bands provides compelling evidence for the presence of a substituted pyridine ring and a difluoroalkyl group, thereby supporting the proposed structure.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine) |

| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1100 - 1350 | C-F Stretch (asymmetric and symmetric) | 1,1-difluoroethyl group |

| Below 650 | C-Br Stretch | Bromo-group |

X-ray Crystallography for Absolute Structure Determination (if applicable)

While spectroscopic methods provide strong evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the atomic arrangement in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

In the absence of experimental data, the solid-state conformation can be predicted based on fundamental chemical principles. The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the pyridine ring to the difluoroethyl group.

The conformation in the crystalline state would likely be governed by the minimization of steric hindrance. libretexts.org Specifically, a significant steric clash would be expected between the bulky bromine atom at the C3 position and the adjacent 1,1-difluoroethyl group at the C4 position. unibas.itresearchgate.netresearchgate.net It is therefore highly probable that the molecule would adopt a conformation where the difluoroethyl group is rotated out of the plane of the pyridine ring to maximize the distance between the bromine atom and the fluorine atoms/methyl group. The final conformation would represent a balance between minimizing these intramolecular steric repulsions and optimizing favorable intermolecular packing interactions (such as halogen bonding or π-stacking) within the crystal lattice. imperial.ac.uk

Despite a comprehensive search of scientific literature and patent databases, detailed research findings and specific experimental data for the cross-coupling and N-oxidation reactions of the chemical compound This compound are not available in the public domain.

While the reaction types outlined in the query—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Kumada, Negishi, and Stille couplings, as well as N-oxidation—are well-established and widely documented for a broad range of pyridine derivatives, specific applications, conditions, catalysts, and yields for this compound have not been reported in the searched literature.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested, because the foundational experimental data for this specific compound does not appear to be published. Generating content for the specified outline would require speculation and generalization from other, different chemical systems, which would not adhere to the required standards of scientific accuracy and specificity for the subject compound.

Therefore, the requested article on the reactivity and reaction pathways of this compound cannot be generated at this time due to the absence of specific research data.

Reactivity and Reaction Pathways of 3 Bromo 4 1,1 Difluoroethyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

Quaternization Reactions

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, allowing it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. However, the reactivity of the nitrogen in 3-Bromo-4-(1,1-difluoroethyl)pyridine is significantly attenuated compared to unsubstituted pyridine.

This reduced nucleophilicity is a direct consequence of the electronic effects of the substituents. Both the bromine atom at the 3-position and the 1,1-difluoroethyl group at the 4-position are strongly electron-withdrawing. The bromine atom exerts a deactivating inductive effect, while the 1,1-difluoroethyl group strongly pulls electron density from the ring due to the high electronegativity of the two fluorine atoms. This cumulative electron withdrawal reduces the electron density on the nitrogen atom, making it a weaker nucleophile.

Consequently, quaternization of this compound is expected to be a challenging transformation, likely requiring highly reactive alkylating agents and forcing reaction conditions. Research on other pyridines bearing two electron-withdrawing substituents has shown that powerful agents like methyl triflate are necessary to achieve efficient quaternization, whereas standard alkyl halides may fail to react. osi.lvresearchgate.net

| Compound | Substituent Effects | Predicted Relative Rate of Quaternization | Required Conditions |

|---|---|---|---|

| Pyridine | None (Reference) | Fast | Standard alkyl halides (e.g., CH₃I) |

| 3-Bromopyridine (B30812) | -I effect from Br | Slow | Reactive alkyl halides, elevated temperatures |

| This compound | -I effect from Br and 1,1-difluoroethyl group | Very Slow | Powerful alkylating agents (e.g., methyl triflate), forcing conditions |

Reactions at the Difluoroethyl Moiety

Stability and Reactivity of the C-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant stability to fluorinated compounds. In the 1,1-difluoroethyl group of the title compound, the two C-F bonds on the same carbon atom (a gem-difluoro moiety) are exceptionally stable and generally unreactive under standard chemical conditions. This stability is attributed to the high bond dissociation energy of the C-F bond and the steric shielding provided by the fluorine atoms. nih.gov

The gem-difluoro group is metabolically stable and resistant to cleavage, making it a valuable functional group in medicinal chemistry. nih.gov Reactions involving the direct cleavage of these C-F bonds would require harsh conditions or highly specialized reagents, such as potent Lewis acids or strong reducing agents, which are not typically employed in routine synthetic transformations.

Potential for Further Fluorination or Defluorination Reactions

Further Fluorination: The conversion of the -CHF₂ group to a trifluoromethyl (-CF₃) group represents an oxidative fluorination process. Such transformations are synthetically challenging and typically require potent and selective fluorinating agents. While methods exist for this conversion in other molecular contexts, applying them to this compound would be speculative without experimental validation. The electron-deficient nature of the pyridine ring could further complicate such reactions.

Defluorination: The removal of fluorine atoms from the difluoroethyl moiety is also an energetically unfavorable process due to the strength of the C-F bonds. Reductive defluorination is possible but generally requires harsh conditions, such as the use of reactive metals or hydride reagents under forcing conditions. Dehydrofluorination to form a fluoro-vinyl pyridine derivative could be a potential pathway if a base is used, but this would depend on the acidity of the benzylic proton, which is enhanced by the fluorine atoms. Studies on related 4-CF₃-β-lactams have shown that dehydrofluorination can lead to the formation of gem-difluoroalkenes. acs.org

Reactions at Other Pyridine Ring Positions

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is an inherently difficult reaction. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge dramatically increases the deactivation of the ring, making it extremely resistant to electrophilic attack. wikipedia.orgyoutube.com

In this compound, the ring is already severely deactivated by the two strong electron-withdrawing groups.

Pyridine Nitrogen: The strongest deactivating influence, directing incoming electrophiles to the meta-positions (C-3 and C-5).

3-Bromo group: A deactivating ortho-, para-director.

4-(1,1-difluoroethyl) group: A strongly deactivating meta-director due to its powerful inductive effect.

Considering the positions of the existing substituents, the entire ring is electron-poor. An electrophile would face a highly deactivated system, making substitution nearly impossible under standard conditions. wikipedia.org If a reaction were forced to occur, the least deactivated positions would be C-5 and C-6, but yields would be expected to be extremely low.

Nucleophilic Aromatic Substitution (if activated)

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. wikipedia.orgchemistrysteps.com The most favorable positions for SNAr on a pyridine ring are C-2 and C-4, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comyoutube.com

In this compound, the potential leaving group is the bromide at C-3. SNAr at the C-3 position is significantly less favorable than at C-2 or C-4 because the intermediate's negative charge cannot be directly delocalized onto the ring nitrogen. youtube.comyoutube.com

However, the presence of the very strong electron-withdrawing 1,1-difluoroethyl group at the C-4 position provides substantial activation for nucleophilic attack. This group helps to stabilize the negative charge of the Meisenheimer complex formed during the reaction. While the C-3 position is not optimally activated by the ring nitrogen, the additional stabilization from the para-difluoroethyl group could render the C-3 bromide susceptible to displacement by strong nucleophiles under appropriate conditions. Studies on 3-bromo-4-nitropyridine (B1272033) N-oxide have shown that nucleophilic substitution at the C-3 position is possible, demonstrating that sufficient activation can overcome the positional disadvantage. nih.gov

| Reaction Type | Position | Activating/Deactivating Factors | Predicted Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | C-2, C-5, C-6 | - Ring N (Strongly Deactivating)

| Extremely low to negligible |

| Nucleophilic Aromatic Substitution (SNAr) | C-3 (Br is leaving group) | - Ring N (Positional disadvantage)

| Possible with strong nucleophiles and/or harsh conditions |

Mechanistic Investigations of Key Transformations

Due to the absence of direct mechanistic studies on this compound in the current body of scientific literature, this section will explore plausible reaction pathways and intermediates by drawing analogies from well-studied, structurally related pyridine derivatives. The reactivity of the target compound is primarily dictated by the electronic properties of the pyridine ring, which is influenced by the electron-withdrawing nature of both the bromine atom and the 1,1-difluoroethyl group. These substituents are expected to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), a common reaction pathway for electron-deficient aromatic systems. quimicaorganica.orgnih.gov

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. For this compound, the intermediates likely to be involved in its key reactions can be inferred from established mechanisms for similar compounds.

Meisenheimer-type Intermediates in SNAr Reactions:

In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the electron-deficient pyridine ring is expected to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For this compound, a nucleophile can attack the carbon atom bearing the bromine atom, leading to the formation of a tetrahedral intermediate. The negative charge of this intermediate is delocalized across the pyridine ring and is further stabilized by the electron-withdrawing 1,1-difluoroethyl group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Computational studies on related substituted pyridines using Density Functional Theory (DFT) have been employed to predict the most electrophilic centers for nucleophilic attack. researchgate.net Similar computational approaches could be applied to this compound to provide theoretical support for the formation and stability of specific Meisenheimer intermediates.

Pyridyne Intermediates:

In the presence of a strong base, 3-halopyridines can undergo elimination to form highly reactive pyridyne intermediates. researchgate.net The formation of a 3,4-pyridyne from this compound would involve the deprotonation of the hydrogen at the C-5 position, followed by the elimination of the bromide ion. This pyridyne intermediate can then be trapped by a variety of nucleophiles, leading to the formation of 4- or 5-substituted pyridine derivatives. Mechanistic studies on the isomerization of 3-bromopyridines to 4-bromopyridines have provided evidence for the involvement of pyridyne intermediates. researchgate.net

Zincke Imine Intermediates in Halogenation:

Recent advancements in the 3-selective halogenation of pyridines have utilized a ring-opening and ring-closing strategy involving Zincke imine intermediates. nih.govnsf.govchemrxiv.orgchemrxiv.org This pathway involves the reaction of the pyridine with a primary amine to form a pyridinium salt, which then undergoes ring-opening to an acyclic Zincke imine. This intermediate can then be regioselectively halogenated before ring-closure to yield the 3-halopyridine. While this method is typically used for C-H halogenation, the principles could be adapted for isotopic labeling or other transformations of this compound.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into reaction rates, mechanisms, and the factors that influence them. While specific kinetic data for reactions involving this compound is not available, the kinetic behavior of analogous systems can offer valuable predictions.

Kinetics of Nucleophilic Aromatic Substitution:

Kinetic studies on the SNAr reactions of various substituted pyridines with nucleophiles have been reported. researchgate.netrsc.org For instance, the reaction of substituted pyridines with methyl chloroformate showed a curved Brønsted plot, indicating a change in the rate-determining step from the breakdown to the formation of a zwitterionic tetrahedral intermediate as the reactivity of the pyridine increases. rsc.org A similar trend could be anticipated for the reactions of this compound with a series of nucleophiles of varying strength.

The table below presents hypothetical kinetic data for the reaction of this compound with a series of secondary amines, based on trends observed for the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine. researchgate.net The rate constants are expected to increase with the nucleophilicity of the amine.

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Secondary Amines in Aqueous Solution at 20°C

| Nucleophile (Secondary Amine) | pKa of Conjugate Acid | Hypothetical k (M⁻¹s⁻¹) |

| Morpholine | 8.33 | 0.05 |

| Piperidine | 11.12 | 1.20 |

| Pyrrolidine | 11.27 | 2.50 |

Influence of Substituents on Reaction Rates:

The electronic effects of substituents on the pyridine ring play a significant role in determining reaction rates. The electron-withdrawing nature of the 1,1-difluoroethyl group at the C-4 position is expected to increase the electrophilicity of the pyridine ring, thereby accelerating the rate of nucleophilic attack. The bromine atom at the C-3 position is a good leaving group in SNAr reactions.

Kinetic studies of the reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) have shown that the logarithm of the rate constants correlates well with the Hammett σ values of the substituents. rsc.org A similar linear free-energy relationship could be established for reactions of this compound and its derivatives to quantify the electronic effects of various substituents on the reaction rates.

The following interactive table illustrates the expected trend in relative reaction rates for a hypothetical nucleophilic substitution reaction on a 3-bromopyridine ring with different electron-withdrawing groups at the 4-position, based on general principles of electronic effects.

Table 2: Predicted Relative Rates of Nucleophilic Substitution for 4-Substituted-3-bromopyridines

| 4-Substituent | Hammett σp Value | Predicted Relative Rate |

| -H | 0.00 | 1 |

| -Cl | 0.23 | ~5 |

| -CN | 0.66 | ~50 |

| -NO₂ | 0.78 | ~100 |

| -C(F)₂CH₃ | ~0.4-0.5 (Estimated) | ~10-20 |

Computational and Theoretical Studies of 3 Bromo 4 1,1 Difluoroethyl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional structure and electron distribution of a molecule. These theoretical approaches provide insights into the stability and reactivity of chemical compounds.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For a molecule like 3-Bromo-4-(1,1-difluoroethyl)pyridine, a DFT calculation, often using a basis set such as 6-311++G(d,p), would be performed to find the geometry that corresponds to the lowest energy state on the potential energy surface. This process of "geometry optimization" would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

Conformational Analysis and Energy Minima

The 4-(1,1-difluoroethyl) group attached to the pyridine (B92270) ring has a degree of rotational freedom around the C-C bond connecting it to the ring. This rotation leads to different spatial arrangements called conformers. A conformational analysis would involve systematically rotating this group and calculating the energy for each orientation. The results would identify the lowest energy conformers (energy minima), which represent the most stable and thus most probable shapes of the molecule. The energy differences between various conformers and the energy barriers to rotation would also be determined, providing insight into the molecule's flexibility.

Electronic Properties and Reactivity Descriptors

Beyond molecular structure, computational methods can elucidate the electronic characteristics that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, an FMO analysis would calculate the energies of these orbitals and map their spatial distribution, highlighting which atoms are most involved in potential electron-donating or -accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific published data for this compound is unavailable.)

| Parameter | Value |

|---|---|

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. An MESP map for this compound would likely show negative potential around the nitrogen atom of the pyridine ring and the fluorine atoms due to their high electronegativity, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a method used to study the delocalization of electron density between orbitals, which is a key aspect of chemical bonding and stability. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. Strong interactions indicate significant electron delocalization, which contributes to the stability of the molecule. NBO analysis provides information on atomic charges, hybridization of atomic orbitals, and the nature of the bonds (e.g., sigma, pi). For this compound, NBO analysis would quantify the delocalization within the pyridine ring and investigate hyperconjugative interactions involving the bromo and difluoroethyl substituents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Conceptual DFT Descriptors (e.g., Hardness, Electrophilicity Index)

The electronic nature of the pyridine ring is modified by the presence of a bromine atom at the 3-position and a 1,1-difluoroethyl group at the 4-position. The bromine atom acts as an electron-withdrawing group through its inductive effect, while also possessing some electron-donating character through resonance. The 1,1-difluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The combined effect of these substituents is expected to significantly influence the global reactivity descriptors of the molecule.

Key Conceptual DFT Descriptors:

Chemical Hardness (η): This descriptor is a measure of the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. The presence of the electron-withdrawing 1,1-difluoroethyl group is expected to increase the chemical hardness of this compound compared to unsubstituted pyridine.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a crucial descriptor for predicting the electrophilic character of a compound. Given the presence of two electron-withdrawing groups, this compound is anticipated to have a relatively high electrophilicity index, suggesting it can act as a good electrophile in chemical reactions.

A hypothetical data table for the calculated conceptual DFT descriptors of this compound, based on trends observed in related pyridine derivatives, is presented below. These values are illustrative and would require specific DFT calculations for validation.

| Descriptor | Predicted Value (eV) | Interpretation |

| Chemical Hardness (η) | > 5.0 | High stability, low reactivity |

| Electronegativity (χ) | > 4.0 | High electron-attracting power |

| Global Electrophilicity Index (ω) | > 1.5 | Strong electrophilic character |

| Chemical Potential (μ) | < -3.0 | Tendency to accept electrons |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic properties of molecules, providing a means to interpret experimental spectra and to understand the relationship between molecular structure and spectral features.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a reasonable degree of accuracy. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, which is determined by the substituents on the pyridine ring.

The electron-withdrawing nature of the bromine atom and the 1,1-difluoroethyl group would lead to a general downfield shift for the protons and carbon atoms of the pyridine ring compared to unsubstituted pyridine. The specific positions of the signals would be determined by the combined inductive and resonance effects of the substituents.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on known substituent effects and would need to be confirmed by specific calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.7 | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 120 - 125 |

| C-4 | - | 145 - 150 (quartet due to C-F coupling) |

| H-5 | 7.4 - 7.6 | - |

| C-5 | - | 125 - 130 |

| H-6 | 8.6 - 8.8 | - |

| C-6 | - | 150 - 155 |

| -CH(F₂)CH₃ | - | 120 - 125 (triplet due to C-F coupling) |

| -CH(F₂)CH₃ | 2.1 - 2.3 (triplet due to H-F coupling) | 15 - 20 |

Vibrational Frequency Calculations (Infrared and Raman)

The calculated IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-Br bond, and the 1,1-difluoroethyl group.

Expected Vibrational Modes:

Pyridine ring stretching: These vibrations are typically observed in the 1400-1600 cm⁻¹ region.

C-H stretching (aromatic): These bands are expected around 3000-3100 cm⁻¹.

C-F stretching: The strong C-F stretching vibrations of the difluoroethyl group are anticipated in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br stretching frequency is expected to appear in the lower frequency region, typically around 500-700 cm⁻¹.

A table of predicted key vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Pyridine ring C=C, C=N stretch | 1400 - 1600 | Strong |

| C-F stretch | 1000 - 1200 | Strong (IR) |

| C-Br stretch | 500 - 700 | Medium |

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal structure and melting point. Computational methods can provide valuable insights into these interactions.

Hirshfeld Surface Analysis (if crystal structure data is available for analogs)

While the crystal structure of this compound has not been reported, Hirshfeld surface analysis of structurally related brominated pyridine derivatives can offer predictive insights into its potential crystal packing and intermolecular interactions. nih.govnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal.

Based on the analysis of similar structures, it can be anticipated that the Hirshfeld surface of this compound would be dominated by H···H, H···F, and H···Br contacts. The presence of the electronegative fluorine and bromine atoms would likely lead to distinct features on the Hirshfeld surface, indicating the sites of strong intermolecular interactions.

Hydrogen Bonding and Other Non-Covalent Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be governed by weaker non-covalent interactions. These can include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the pyridine ring.

C-H···N and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the pyridine nitrogen or the fluorine atoms of the difluoroethyl group are also plausible.

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Reaction Mechanism Modeling

Detailed modeling of reaction mechanisms involving this compound has not been reported in the reviewed scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate reaction pathways for similar pyridine derivatives, including nucleophilic aromatic substitution or cross-coupling reactions, such analyses for this compound have not been published.

Transition State Elucidation and Activation Energy Barriers

There is no available data on the elucidation of transition state structures or the calculation of activation energy barriers for reactions involving this compound. Such studies are crucial for understanding the kinetics and feasibility of chemical transformations. Typically, these investigations involve locating saddle points on the potential energy surface corresponding to the transition state of a reaction, and the energy difference between the reactants and the transition state defines the activation barrier.

Solvent Effects on Reaction Pathways (Continuum and Explicit Solvation Models)

The influence of solvents on the reaction pathways of this compound has not been computationally investigated in the available literature. Computational chemistry employs various models to simulate solvent effects, which can significantly alter reaction energetics and mechanisms.

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. No studies have been found that apply continuum models to the reactions of this compound.

Explicit Solvation Models: These models involve the inclusion of individual solvent molecules in the computational simulation. This method can capture specific solute-solvent interactions, such as hydrogen bonding, providing a more detailed picture of the solvation environment. However, it is more computationally demanding. There are no published studies that utilize explicit solvation models to explore the reaction mechanisms of this compound.

Applications of 3 Bromo 4 1,1 Difluoroethyl Pyridine in Advanced Organic Synthesis

Precursor for Diversified Pyridine (B92270) Derivatives

The presence of a bromine atom on the pyridine ring of 3-bromo-4-(1,1-difluoroethyl)pyridine makes it an excellent starting point for creating a diverse array of pyridine-based molecules. Chemists can selectively target the carbon-bromine bond to introduce new functional groups, leading to the synthesis of novel compounds with tailored properties.

Poly-substituted pyridines are foundational components in various fields, including pharmaceuticals and materials science. nih.gov The bromine atom in this compound serves as a versatile handle for introducing a wide range of substituents onto the pyridine core through various metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkyl, vinyl, or alkynyl groups. Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds. This modular approach allows for the systematic and efficient construction of complex, multi-substituted pyridine structures from a single, readily available precursor. nih.gov

Table 1: Common Cross-Coupling Reactions for Pyridine Functionalization

| Coupling Reaction | Reactant Type | Bond Formed | Typical Group Introduced |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | C-C | Aryl, Heteroaryl, Alkyl |

| Stille Coupling | Organostannane Compound | C-C | Aryl, Vinyl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl |

Beyond its use in creating simple substituted pyridines, this compound is also a key intermediate in the synthesis of more elaborate fused heterocyclic systems. These molecules, where one or more rings are fused to the initial pyridine core, are of significant interest due to their prevalence in biologically active compounds. The synthetic strategy often involves a two-step process: first, a cross-coupling reaction at the bromine position to introduce a side chain with a reactive group, followed by an intramolecular cyclization reaction. This second step forms a new ring that is fused to the pyridine. This methodology provides access to a variety of important heterocyclic scaffolds, such as benzofuro[3,2-b]pyridines, which can be constructed through annulation reactions involving related pyridine precursors. rsc.org

Building Block for Fluorinated Bioactive Molecules

The incorporation of fluorine into molecules is a well-established strategy in medicinal and agrochemical research to improve a compound's properties. The 1,1-difluoroethyl group present in this compound makes it a valuable building block for creating new fluorinated molecules with potential biological applications.

Pyridine-based compounds are crucial in the agrochemical industry, forming the basis for many fungicides, herbicides, and insecticides. nih.gov The development of new and more effective crop protection agents often involves the introduction of fluorinated groups to enhance their potency and stability. researchgate.net this compound serves as a key starting material for creating novel agrochemical candidates. By modifying the molecule at the bromine position, researchers can synthesize a wide range of derivatives and screen them for desired biological activities, contributing to the discovery of next-generation pesticides. nih.govresearchgate.net

Many modern pharmaceuticals are complex molecules that require specialized chemical building blocks for their synthesis. shreemlifesciences.com Fluorinated compounds are particularly important in drug discovery, with fluorinated building blocks being used in the synthesis of a significant percentage of new drugs. this compound functions as an advanced intermediate in the creation of potential new medicines. shreemlifesciences.com Its structure allows for its incorporation into larger, more complex molecules targeting a variety of diseases. The presence of the difluoroethyl group can confer improved metabolic stability and binding affinity, making the resulting drug candidates more effective.

Chemical probes are small molecules used to study and manipulate biological systems, providing valuable insights into the function of proteins and other cellular components. nih.gov The unique structure of this compound makes it a useful starting point for designing specialized chemical probes. The difluoroethyl group can be used to probe interactions with biological targets, while the bromine atom provides a convenient point for attaching reporter tags, such as fluorescent dyes or affinity labels. This allows for the creation of sophisticated tools to investigate complex biological processes and aid in the discovery of new therapeutic targets. nih.gov

Materials Science Applications (if applicable to research-stage materials)

While concrete research is lacking, the molecular structure of this compound suggests potential avenues for exploration in materials science. The presence of a bromo substituent and a pyridine ring offers reactive sites for polymerization and coordination.

Monomer in Polymer Chemistry Research

Theoretically, this compound could serve as a monomer in various polymerization reactions. The bromine atom could be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and create a polymer backbone. The pyridine nitrogen also presents a potential site for polymerization or modification. The difluoroethyl group would be expected to impart properties such as thermal stability and altered solubility to the resulting polymer.

Table 1: Hypothetical Polymerization Data of this compound

| Polymerization Method | Potential Co-monomer | Expected Polymer Properties |

|---|---|---|

| Suzuki Polycondensation | Aryl diboronic acid | Thermally stable, potentially semi-crystalline |

| Stille Polycondensation | Organotin compound | Controlled molecular weight, processable |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on the polymerization of this monomer has been found.

Ligand in Coordination Chemistry Studies

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The electronic properties of the pyridine ring are influenced by the electron-withdrawing difluoroethyl group and the bromo substituent, which could affect the coordination strength and the properties of the resulting metal complex. Such complexes could be investigated for catalytic activity, photophysical properties, or as building blocks for metal-organic frameworks (MOFs).

Table 2: Potential Coordination Complexes of this compound

| Metal Ion | Potential Coordination Geometry | Potential Application |

|---|---|---|

| Palladium(II) | Square planar | Catalyst for cross-coupling reactions |

| Copper(I) | Tetrahedral | Photoluminescent material |

Note: The data in this table is speculative and based on the general principles of coordination chemistry, as no specific complexes with this ligand have been reported in the literature.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

While a definitive, high-yielding synthesis of 3-Bromo-4-(1,1-difluoroethyl)pyridine is not yet a routine procedure, significant progress in the synthesis of related fluorinated and brominated pyridines provides a strong foundation for its eventual efficient construction. Current synthetic strategies can be broadly categorized, with each presenting distinct advantages and challenges.

One plausible approach involves the initial synthesis of a substituted pyridine (B92270) core, followed by the sequential or concurrent introduction of the bromo and 1,1-difluoroethyl functionalities. For instance, methods for the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂) have shown promise for installing fluorine atoms with high site-selectivity, often adjacent to the nitrogen atom. orgsyn.orgsciencedaily.com However, the introduction of a difluoroethyl group is more complex. Recent advancements in difluoroalkylation of heterocycles, some of which proceed via radical processes, offer potential pathways. rsc.org For example, the use of difluoroethyl sulfinate salts has been demonstrated for the direct alkylation of a range of heterocycles. chemistryviews.org

Another viable strategy is the construction of the pyridine ring from acyclic precursors already bearing the required fluorinated and brominated moieties. Rhodium(III)-catalyzed C–H functionalization, for example, has been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adapting such a methodology to incorporate a 1,1-difluoroethyl group would be a significant synthetic achievement.

The mechanistic understanding of these transformations is still evolving. For direct C-H fluorination with AgF₂, the proposed mechanism involves coordination of the basic nitrogen to the silver atom, enhancing the electrophilicity of the pyridine ring and facilitating fluoride attack. sciencedaily.com Radical difluoromethylation and difluoroethylation reactions, on the other hand, are thought to proceed through the generation of difluoroalkyl radicals that then add to the heterocyclic ring. rsc.org A deeper mechanistic insight into these reactions will be crucial for optimizing reaction conditions and expanding their substrate scope.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Post-functionalization of Pyridine | AgF₂, Difluoroethylating agents (e.g., sulfinate salts) | Utilizes readily available pyridine starting materials. | Achieving desired regioselectivity for both bromination and difluoroethylation can be difficult. |

| Ring Construction | Rh(III) catalysts, α-fluoro-α,β-unsaturated oximes, alkynes | Potentially offers high control over substituent placement. | Synthesis of appropriately functionalized acyclic precursors can be complex. |

| Nucleophilic Substitution | Fluorinating agents (e.g., TBAF) on bromonitropyridine precursors. nih.gov | Well-established reaction class. | The 1,1-difluoroethyl group may not be stable to the reaction conditions required for fluorination. |

Unexplored Reactivity Pathways and Functionalization Opportunities